2-(Benzofuran-4-yl)ethanol
Description
2-(Benzofuran-4-yl)ethanol is a benzofuran derivative featuring an ethanol moiety (-CH₂CH₂OH) attached to the 4-position of the benzofuran core. Benzofuran derivatives are widely studied for their diverse pharmacological and synthetic applications, including anticancer, anti-inflammatory, and receptor-modulating activities . The hydroxyl group in this compound likely influences solubility, hydrogen-bonding capacity, and metabolic stability compared to other functionalized benzofuran derivatives.
Properties
Molecular Formula |
C10H10O2 |
|---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
2-(1-benzofuran-4-yl)ethanol |
InChI |
InChI=1S/C10H10O2/c11-6-4-8-2-1-3-10-9(8)5-7-12-10/h1-3,5,7,11H,4,6H2 |
InChI Key |
KILXUMJYXAQYTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=COC2=C1)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzofuran-4-yl)ethanol typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions are often catalyzed by transition metals.
Industrial Production Methods
Industrial production of benzofuran derivatives, including 2-(Benzofuran-4-yl)ethanol, may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Benzofuran-4-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzofuran-4-carboxaldehyde, while reduction can produce 2-(benzofuran-4-yl)ethane .
Scientific Research Applications
2-(Benzofuran-4-yl)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzofuran derivatives.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties.
Medicine: It has potential therapeutic applications due to its biological activities.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Benzofuran-4-yl)ethanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes or inhibit essential enzymes . The anticancer properties could be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
2-(Benzofuran-4-yl)acetic acid (CAS 113405-11-1)
- Functional Group : Carboxylic acid (-COOH).
- Molecular Weight : 176.17 g/mol .
- Key Differences: The carboxylic acid group enhances acidity (pKa ~4–5), enabling salt formation and increased water solubility compared to the hydroxyl group in ethanol derivatives. This compound may serve as a precursor for ester or amide derivatives in drug design.
1-(Benzofuran-2-yl)ethanone
- Functional Group : Ketone (-COCH₃).
- Molecular Weight : ~160.17 g/mol (calculated).
- Key Differences: The ketone group exhibits higher electrophilicity, participating in nucleophilic additions (e.g., Grignard reactions) . Unlike ethanol derivatives, ketones are less polar but more stable under acidic conditions.
BL-038 (2-Amino-3-(2,6-dichlorophenyl)-6-(4-methoxyphenyl)benzofuran-4-yl acetate)
- Functional Group : Acetate ester (-OAc).
- BL-038 demonstrates pro-apoptotic effects in cancer cells, suggesting that substituents on the benzofuran ring critically modulate biological activity .
Positional Isomerism and Pharmacological Effects
The 4-position of benzofuran is less commonly substituted than the 2-position, which may influence steric and electronic interactions with biological targets. For example:
- The 4-position substitution here likely optimizes receptor binding, contrasting with 2-position derivatives that may exhibit different selectivity profiles.
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Anticancer Potential: BL-038’s pro-apoptotic effects highlight the importance of substituent choice on benzofuran derivatives. Ethanol derivatives might exhibit altered pharmacokinetics due to hydroxyl-mediated phase II metabolism (e.g., glucuronidation) .
- Receptor Interactions: The 4-position substitution in melatonin receptor agonists suggests that 2-(Benzofuran-4-yl)ethanol could be explored for central nervous system targets, though its polarity may limit blood-brain barrier penetration compared to lipophilic analogs .
- Synthetic Utility: Ethanol derivatives are less reactive than triflates or boronic esters but may serve as intermediates in protecting-group strategies or prodrug designs .
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